1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride
CAS No.: 2097937-42-1
Cat. No.: VC2897502
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097937-42-1 |
|---|---|
| Molecular Formula | C6H11Cl2N3 |
| Molecular Weight | 196.07 g/mol |
| IUPAC Name | (6-methylpyrimidin-4-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H |
| Standard InChI Key | BHFNWAOBAAAKGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=N1)CN.Cl.Cl |
| Canonical SMILES | CC1=CC(=NC=N1)CN.Cl.Cl |
Introduction
1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound likely belonging to the class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring—a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound includes a methyl group at position 6 of the pyrimidine ring and a methanamine (-CH2NH2) substituent at position 4, with two hydrochloride salts to stabilize the amine group.
This compound may have potential applications in pharmaceuticals, agrochemicals, or materials science, as pyrimidine derivatives are commonly used in these fields.
Synthesis Overview
While no direct synthesis protocol for this compound was found, related pyrimidine derivatives are often synthesized via:
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Nucleophilic Substitution Reactions:
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A chlorinated pyrimidine precursor reacts with a nucleophile like methylamine under controlled conditions.
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Functional Group Modifications:
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Methylation of a pyrimidine precursor at position 6 using alkylating agents.
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Conversion of intermediates to hydrochloride salts by acid treatment.
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Pharmaceutical Uses
Pyrimidine derivatives are widely studied for their biological activities, including:
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Antiviral
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Anticancer
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Antimicrobial properties
The methanamine group may enhance binding affinity to biological targets through hydrogen bonding or ionic interactions.
Agrochemical Applications
Pyrimidines are often used in herbicides, fungicides, and insecticides due to their ability to disrupt vital biochemical pathways in pests or pathogens.
Material Science
Pyrimidine derivatives are sometimes used as precursors for organic semiconductors or in coordination chemistry for metal-organic frameworks.
Analytical Data
For compounds like this one, typical characterization methods include:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Verifies structural integrity |
| Mass Spectrometry | Confirms molecular weight |
| IR Spectroscopy | Identifies functional groups |
| X-ray Crystallography | Determines crystal structure |
Research Gaps and Future Directions
1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride has not been extensively documented in available literature. Future research could focus on:
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Biological activity screening for pharmaceutical potential.
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Development of efficient synthetic routes.
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Exploration of its role as an intermediate in complex organic synthesis.
If more specific details about this compound become available, additional insights into its properties and uses can be provided.
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